molecular formula C17H24N2O3 B173041 tert-Butyl benzyloxy(4-cyanobutyl)carbamate CAS No. 128173-50-2

tert-Butyl benzyloxy(4-cyanobutyl)carbamate

Cat. No. B173041
M. Wt: 304.4 g/mol
InChI Key: PMFJIAMYWRXMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl benzyloxy(4-cyanobutyl)carbamate” is a protected hydroxylamine, and it is an N-alkyl-N-benzyloxy carbamate . The molecular formula is C17H24N2O3 .


Synthesis Analysis

The synthesis of “tert-Butyl benzyloxy(4-cyanobutyl)carbamate” involves a C-N cross-coupling reaction with fluorescein ditriflate . The reaction is facilitated by sodium hydride and sodium iodide in dimethylformamide .


Molecular Structure Analysis

The molecular structure of “tert-Butyl benzyloxy(4-cyanobutyl)carbamate” consists of 17 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

The compound participates in C-N cross coupling reactions with fluorescein ditriflate . It also undergoes intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³, a boiling point of 451.5±38.0 °C at 760 mmHg, and a flash point of 226.9±26.8 °C . It has 5 H bond acceptors, 0 H bond donors, 10 freely rotating bonds, and a polar surface area of 63 Ų .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Synthesis of Nucleotides : The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, crucial for studies in genetics and molecular biology (Ober et al., 2004).

  • Synthesis of CCR2 Antagonists : It serves as an essential intermediate in the efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a critical component for potent CCR2 antagonists (Campbell et al., 2009).

Material Science and Polymer Chemistry

  • Development of New Antioxidants : The compound is instrumental in the synthesis of novel monomeric antioxidants containing hindered phenol, which are significant for polymer chemistry and material stabilization (Pan et al., 1998).

  • Polymerizable Antioxidants : It has applications in creating polymerizable antioxidants that demonstrate efficacy in protecting materials like polypropylene against thermal oxidation (Pan et al., 1998).

Chemical Transformations

  • Chemoselective Transformations : The tert-Butyl carbamate derivatives, including tert-Butyl benzyloxy(4-cyanobutyl)carbamate, are studied for their ability to undergo chemoselective transformations, which are valuable in organic synthesis (Sakaitani & Ohfune, 1990).

  • Synthesis of Glycoconjugates : The compound is used in glycosylative transcarbamylation, leading to the production of 2-deoxy-2-amino sugar carbamates, crucial in the synthesis of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

  • Deprotection in Organic Synthesis : It is used in deprotection reactions in organic synthesis, demonstrating the compound's versatility in synthesizing various pharmaceutical and biologically active molecules (Li et al., 2006).

  • Catalysis and Chemical Reactions : The compound is involved in Pd-catalyzed cross-coupling reactions, indicative of its role in catalysis and complex chemical transformations (Qin et al., 2010).

properties

IUPAC Name

tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFJIAMYWRXMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCC#N)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443542
Record name tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl benzyloxy(4-cyanobutyl)carbamate

CAS RN

128173-50-2
Record name tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium iodide (84 mg, 0.56 mmol) and then sodium hydride (80% oil dispersion, 0.49 g, 16.3 mmol) were added to (A) (2.68 g, 12.0 mmol) in dry DMF (40 mL). After stirring 15 min, 5-chlorovaleronitrile (1.5 mL, 13.3 mmol) was added, and the suspension heated at 80°-85° C. for 4 h under argon. After cooling, the reaction was quenched with H2O (100 mL), then extracted with ether (4×75 mL). The combined organic layers were washed with 100 mL each of 1% aqueous Na2SO3, H2O and brine and then concentrated to give 4.39 g crude product. Column chromatography with 4.5% EtOAc/CHCl3 produced 3.17 g of (B) (87% yield): NMR δ 1.5-1.75 (s+m, 13 H), 2.3 (t, 2 H), 3.4 (t, 2 H), 4.77 (s, 2 H), 7.3 (s, 5 H). Anal. Calcd for C17H24N2O3 : C, 67.08; H, 7.95; N, 9.20. Found: C, 67.19; H, 7.99; N, 9.11.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
EtOAc CHCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Three
Name
Quantity
2.68 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
84 mg
Type
catalyst
Reaction Step Three
Name
Yield
87%

Synthesis routes and methods II

Procedure details

N-(tert-Butoxycarbonyl)-N-(4-cyanobutyl)-O-benzylhydroxylamine (4) was synthesized by adding sodium iodide (84 mg, 0.56 mmol) and then sodium hydride (80% oil dispersion, 0.49 g, 16.3 mmol) to O-benzyl-N-tert-butoxycarbonyl hydroxylamine (2.68 g, 12.0 mmol) in dry DMF (40 ml). After stirring for 15 minutes, 5-chlorovaleronitrile (1.5 mL, 13.3 mmol) was added and the suspension heated at 80°-85° C. for 4 hours under argon. After cooling, the reaction was quenched with H2O (100 mi), then extracted with ether (4×75 mL). The combined organic layers were washed with 100 mL each of 1% aqueous Na2SO3, H2O and brine and then concentrated to give 4.39 g crude product. Column chromatography with 4.5% EtOAc/CHCl3 produced 3.17 g of O-benzyl-N-(tert-butoxycarbonyl)-N-(4-cyanobutyl)hydroxylamine (4) (87% yield): NMR δ 1.5-1.75 (s+m, 13 H), 2.3 (t, 2 H), 3.4 (t, 2 H), 4.77 (s, 2 H), 7.3 (s, 5 H). Anal. calcd. for C17H24N2O3 : C, 67.08; H, 7.95; N, 9.20. Found: C, 67.19; H, 7.99; N, 9.11.
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl benzyloxycarbamate in anhydrous dimethylformamide were added 5 mol % of sodium iodide and portionwise 1.36 eq. of sodium hydride (60% dispersion in mineral oil). The mixture was stirred at room temperature for 15 min. before 1.05 eq. of 4-chlorovaleronitrile were added. The mixture was heated to 85° C. and stirred for 3.5 h. After cooling to room temperature the mixture was quenched with water and extracted with diethyl ether. The combined organic phases were concentrated and washed with half saturated aq. sodium thiosulfate, water and brine. The organic phase was dried over sodium sulfate, filtered and concentrated under reduced pressure. The oily residue was washed with petroleum ether and dried under high vacuum to yield Tert-butyl benzyloxy(4-cyanobutyl)carbamate as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Reactant of Route 6
tert-Butyl benzyloxy(4-cyanobutyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.